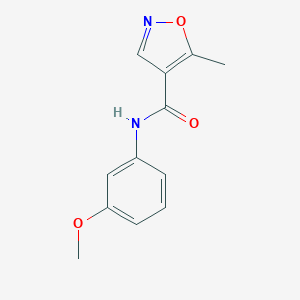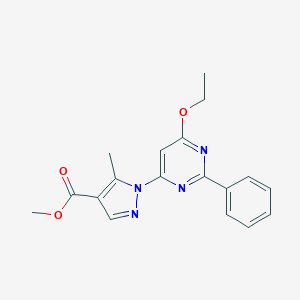![molecular formula C12H12N4O2S B287528 6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains a triazole and thiadiazole ring system, making it an interesting molecule for researchers to study.
Aplicaciones Científicas De Investigación
DMPT has been studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase the feed intake and growth rate of animals, making it an attractive feed additive. In aquaculture, DMPT has been used to improve the water quality and reduce the stress response of fish, leading to increased survival rates. In medicine, DMPT has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis, leading to increased production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH and FSH are responsible for the production of testosterone and estrogen, which are important for growth and reproduction.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects, including increased feed intake and growth rate in animals, improved water quality and reduced stress response in fish, and anti-inflammatory and anti-cancer effects in humans. DMPT has also been shown to increase the levels of testosterone and estrogen in animals, leading to improved reproductive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, one limitation of DMPT is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMPT, including its potential as a feed additive for various animal species, its use in aquaculture for improving water quality and reducing stress response, and its potential as an anti-inflammatory and anti-cancer agent in humans. Further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in various fields.
Métodos De Síntesis
DMPT can be synthesized using various methods, including the reaction between 3,4-dimethoxyaniline and 2-amino-4-methylthiazole, followed by cyclization with chloroacetic acid. Another method involves the reaction between 3,4-dimethoxybenzaldehyde and 4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with chloroacetic acid. These methods are efficient and yield a high purity DMPT product.
Propiedades
Nombre del producto |
6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C12H12N4O2S |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
6-(3,4-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-7-13-14-12-16(7)15-11(19-12)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3 |
Clave InChI |
YEZBWDRYBXDYGM-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
![6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)


![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)